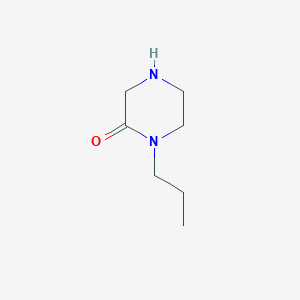
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group is a common protecting group in organic synthesis, and the hydrazinecarbonyl functional group suggests potential reactivity with various electrophiles and nucleophiles, which could be useful in further chemical transformations.
Synthesis Analysis
The synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate involves the use of N-Boc piperazine as a starting material. The hydrazide derivative is synthesized and characterized by various spectroscopic methods, including FT-IR, 1H & 13C NMR, and LCMS. The synthesis process is not detailed in the provided data, but it is clear that the compound is part of a series of derivatives that have been successfully synthesized and characterized .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate has been confirmed by single crystal X-ray diffraction analysis. The molecule is described as L-shaped, with a twist at a specific carbon atom (C10). This twist likely influences the compound's reactivity and interaction with other molecules. The crystal structure features strong N–H…O hydrogen bonds and other intermolecular interactions such as N–H…N and C–H…N, resulting in a two-dimensional structure .
Chemical Reactions Analysis
While the specific chemical reactions of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate are not detailed in the provided data, the presence of the hydrazinecarbonyl group suggests that it could undergo various chemical reactions. Hydrazine derivatives are known to react with ketones and aldehydes to form hydrazones, which can be further used in the synthesis of heterocyclic compounds. The tert-butyl group could be deprotected under acidic conditions, providing access to the free amine for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate are not explicitly mentioned in the provided data. However, the compound's moderate antibacterial and antifungal activities have been studied, indicating its potential use in the development of new antimicrobial agents. The compound's solubility, melting point, and other physicochemical properties would be important for its practical application in medicinal chemistry and would typically be determined through empirical studies .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate and its derivatives are extensively studied for their synthesis and molecular structure. For instance, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and characterized them using various spectroscopic studies. These compounds were found to have interesting molecular shapes and two-dimensional structures, with applications in antibacterial and antifungal activities (Kulkarni et al., 2016).
Crystallographic Studies
Crystal and molecular structure analyses are crucial aspects of studying tert-butyl piperazine-1-carboxylate derivatives. Mamat et al. (2012) reported on the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, revealing insights into bond lengths and angles, which are essential for understanding the compound's properties (Mamat, Flemming, & Köckerling, 2012).
Antimicrobial and Anthelmintic Activity
Research by Sanjeevarayappa et al. (2015) on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate explored its potential as an antibacterial and anthelmintic agent. The compound exhibited moderate activity in these areas, demonstrating its potential in pharmaceutical applications (Sanjeevarayappa et al., 2015).
Novel Chemistry and Pharmacological Core
Gumireddy et al. (2021) investigated a piperazine derivative with a pharmacologically useful core, highlighting the compound's potential in drug development and therapeutic applications (Gumireddy et al., 2021).
Corrosion Inhibition
In a study by Praveen et al. (2021), a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, showed significant potential as a corrosion inhibitor for carbon steel in acidic solutions. This highlights an industrial application of the compound beyond its biomedical uses (Praveen et al., 2021).
Safety and Hazards
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate”. These factors can include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active .
Propiedades
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O3/c1-10(2,3)17-9(16)14-6-4-13(5-7-14)8(15)12-11/h4-7,11H2,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULCYVCVDSDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)




